N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide typically involves the reaction of 2-aminobenzothiazole with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-methylbenzamide
- N-(1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
- N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzenesulfonamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,5-dimethyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C16H14N2OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H14N2OS/c1-10-7-11(2)9-12(8-10)15(19)18-16-17-13-5-3-4-6-14(13)20-16/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
VOAMCFBPCLZIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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